molecular formula C21H22N2O2 B11583490 6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11583490
M. Wt: 334.4 g/mol
InChI Key: HNOGJIVCJQTOQX-UHFFFAOYSA-N
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Description

6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound features a unique structure with a hydroxyphenyl group and a dimethyl substitution, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for efficient and scalable production by maintaining a constant flow of reactants through a series of reactors . The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different benzodiazepine derivatives with potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the hydroxyphenyl group and dimethyl substitution. These modifications may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H22N2O2/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(24)10-8-13)23-16-6-4-3-5-15(16)22-17/h3-10,20,22-24H,11-12H2,1-2H3

InChI Key

HNOGJIVCJQTOQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)C1)C

Origin of Product

United States

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